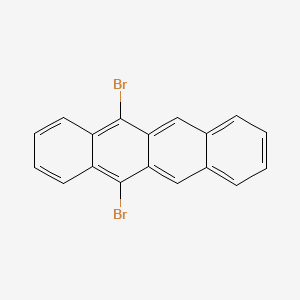
5,12-Dibromonaphthacene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,12-Dibromotetracene is an organic compound with the molecular formula C18H10Br2. It belongs to the class of tetracenes, which are polycyclic aromatic hydrocarbons consisting of four linearly fused benzene rings. The compound is characterized by the presence of two bromine atoms at the 5 and 12 positions of the tetracene backbone. This modification imparts unique chemical and physical properties to the molecule, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
5,12-Dibromotetracene can be synthesized through the bromination of tetracene. A common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction typically takes place in a solvent such as chloroform or dimethylformamide (DMF) at elevated temperatures. For example, a solution of NBS in DMF can be added to a stirred solution of tetracene in chloroform, and the mixture is heated to around 60°C for several hours .
Industrial Production Methods
While specific industrial production methods for 5,12-dibromotetracene are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates.
化学反应分析
Types of Reactions
5,12-Dibromotetracene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form larger aromatic systems.
Debromination: The bromine atoms can be removed through reductive debromination, often using metal catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as organolithium or Grignard reagents can be used to replace the bromine atoms.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Debromination: Metal catalysts like palladium or nickel can facilitate the removal of bromine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield extended polycyclic aromatic hydrocarbons, while debromination can regenerate the parent tetracene molecule.
科学研究应用
5,12-Dibromotetracene has several applications in scientific research, particularly in the fields of organic electronics and materials science. Some notable applications include:
Organic Semiconductors: The compound is used as a building block for organic semiconductors due to its conjugated system, which allows for efficient charge transport.
Optoelectronic Devices: It is employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its ability to absorb and emit light.
Surface Chemistry: Studies have explored its behavior on metal surfaces, such as copper, to understand intermolecular interactions and self-assembly processes.
作用机制
The mechanism by which 5,12-dibromotetracene exerts its effects is primarily related to its electronic structure. The bromine atoms influence the electron density distribution within the tetracene backbone, affecting its reactivity and interaction with other molecules. In optoelectronic applications, the compound’s ability to participate in charge transfer processes is crucial. The molecular targets and pathways involved include interactions with metal surfaces and the formation of organometallic complexes .
相似化合物的比较
Similar Compounds
Tetracene: The parent compound without bromine substitution.
5,11-Dibromotetracene: A similar compound with bromine atoms at different positions.
Pentacene: An extended acene with five fused benzene rings.
Uniqueness
5,12-Dibromotetracene is unique due to the specific positioning of the bromine atoms, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and electronic properties .
属性
分子式 |
C18H10Br2 |
|---|---|
分子量 |
386.1 g/mol |
IUPAC 名称 |
5,12-dibromotetracene |
InChI |
InChI=1S/C18H10Br2/c19-17-13-7-3-4-8-14(13)18(20)16-10-12-6-2-1-5-11(12)9-15(16)17/h1-10H |
InChI 键 |
ZIPSLVVWQHJNPR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=C4C=CC=CC4=C3Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-O-benzyl 7a-O-ethyl (7aR)-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate](/img/structure/B14774489.png)

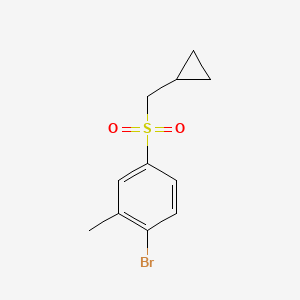


![Methyl 4-amino-2'-methoxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14774520.png)
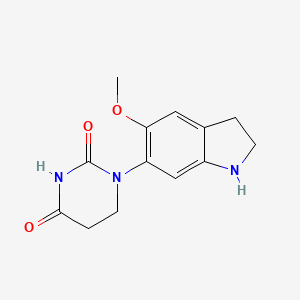
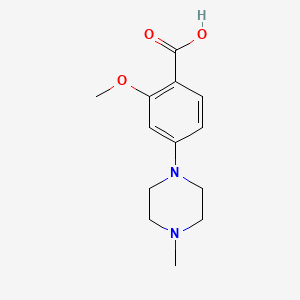
![(1S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14774540.png)
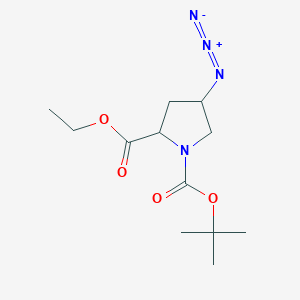
![2-N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]-3-N-(3,4-dichlorophenyl)-2-N-[(4-fluorophenyl)methyl]oxirane-2,3-dicarboxamide](/img/structure/B14774556.png)
![N'-[1-(3-aminophenyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B14774561.png)
![2,8-Bis[4-(2-octyldodecyl)thiophen-2-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B14774569.png)
![3-Bromo-5-chloro-[1,1'-biphenyl]-4-ol](/img/structure/B14774570.png)
